molecular formula C12H12O B14711993 1,1-Dimethylnaphthalen-2(1H)-one CAS No. 23230-52-6

1,1-Dimethylnaphthalen-2(1H)-one

Cat. No.: B14711993
CAS No.: 23230-52-6
M. Wt: 172.22 g/mol
InChI Key: QIRRMISWLDWHKK-UHFFFAOYSA-N
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Description

1,1-Dimethylnaphthalen-2(1H)-one is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 1-position and a ketone functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethylnaphthalen-2(1H)-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,1-dimethylnaphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylnaphthalen-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,1-Dimethylnaphthalen-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-dimethylnaphthalen-2(1H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ketone group can undergo nucleophilic addition reactions, while the aromatic ring can participate in π-π interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylnaphthalene: Lacks the ketone functional group, resulting in different chemical reactivity.

    2-Acetylnaphthalene: Contains a ketone group at the 2-position but lacks the additional methyl groups.

    1,2,3,4-Tetrahydro-1,1-dimethylnaphthalene: A saturated derivative with different physical and chemical properties.

Properties

CAS No.

23230-52-6

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

1,1-dimethylnaphthalen-2-one

InChI

InChI=1S/C12H12O/c1-12(2)10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,1-2H3

InChI Key

QIRRMISWLDWHKK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C=CC2=CC=CC=C21)C

Origin of Product

United States

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